(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyloxycarbonyl group, a hydroxymethyl group, and a tert-butyl ester. The stereochemistry of the compound is denoted by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a benzyl-protected pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features but different functional groups and reactivity.
Ipratropium bromide: A compound with a similar pyrrolidine ring structure but different substituents and pharmacological properties.
Uniqueness
(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPIPCNSRTXZPI-CABCVRRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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